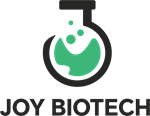- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Shanghai Joy Biotech Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hubei Changfu Chemical Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Aspidofractine alkaloids
Aspidofractine alkaloids are a group of nitrogen-containing compounds derived from various species within the Aspidosperma genus, primarily found in Central and South America. These alkaloids exhibit diverse biological activities, making them of significant interest to pharmaceutical researchers. Structurally, aspidofractine alkaloids typically feature complex ring systems and amide functionalities, which contribute to their unique physicochemical properties.
Research has shown that these compounds display potential anti-inflammatory, antimicrobial, and antitumor effects. The chemical structure of aspidofractine alkaloids can vary significantly among different species, leading to a wide array of biological activities. Due to their complexity and therapeutic promise, extensive studies are ongoing to understand their mechanisms of action and explore potential drug development applications.
These alkaloids often require specialized extraction and purification techniques from natural sources or through synthetic methods, making them valuable targets for further investigation in the fields of medicinal chemistry and pharmacology.


-
Gossypol Acetate: A Promising Compound in Chemical BiopharmaceuticalsGossypol Acetate: A Promising Compound in Chemical Biopharmaceuticals Introduction to Gossypol Acetate Gossypol Acetate is a derivative of gossypol, a naturally occurring polyphenolic compound found in the cotton plant (Gossypium spp.). It has garnered significant attention in recent years due to its potential applications in biomedicine and pharmaceuticals. This article delves into the structure,...
-
Glycylglycine: A Novel Building Block in Chemical BiopharmaceuticalsGlycylglycine: A Novel Building Block in Chemical Biopharmaceuticals Introduction to Glycylglycine Glycylglycine, a dipeptide consisting of two glycine residues linked by an amide bond, has emerged as a novel and promising building block in the field of chemical biopharmaceuticals. This molecule's simplicity belies its potential for a wide range of applications in drug delivery systems,...
-
Novel Synthesis and Pharmaceutical Applications of Isopropyl Cloprostenate in Chemical BiopharmaceuticalsNovel Synthesis and Pharmaceutical Applications of Isopropyl Cloprostenate in Chemical Biopharmaceuticals Isopropyl cloprostenate is a synthetic compound that has garnered significant attention in the fields of chemistry and biomedicine due to its versatile chemical properties and potential pharmaceutical applications. This article delves into the novel synthesis methods, biological activities,...
-
Dinoprost Tromethamine Salt: A Novel Approach in Chemical BiopharmaceuticalsDinoprost Tromethamine Salt: A Novel Approach in Chemical Biopharmaceuticals Introduction to Dinoprost Tromethamine Salt Dinoprost Tromethamine Salt represents a significant advancement in the field of chemical biopharmaceuticals, offering a novel approach to drug development. This compound is derived from prostaglandins, which are lipid compounds with diverse biological activities. Prostaglandins...
-
Dimebutic Acid: A Novel Compound in Chemical BiopharmaceuticalsDimebutic Acid: A Novel Compound in Chemical Biopharmaceuticals Introduction to Dimebutic Acid Dimebutic acid, also known as dimethyl 2,3-diacetoxybenzoate, is a novel compound that has garnered significant attention in the fields of chemistry and biomedicine. This organic compound belongs to the family of dicarboxylic acids and has shown promising potential in various applications, particularly...





